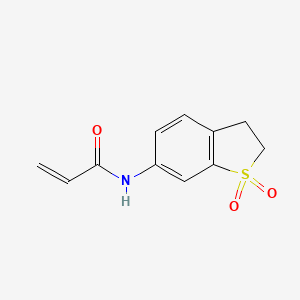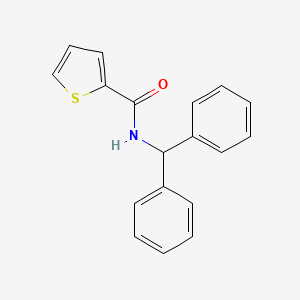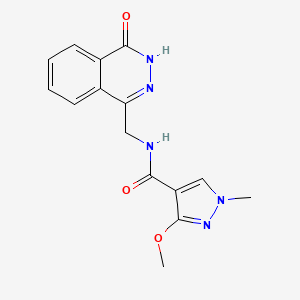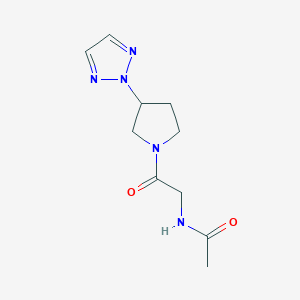![molecular formula C15H18N4O5S B2503144 2-(2,5-dioxopyrrolidin-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide CAS No. 2034590-84-4](/img/structure/B2503144.png)
2-(2,5-dioxopyrrolidin-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(2,5-dioxopyrrolidin-1-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide" is a chemical entity that appears to be related to a class of compounds with potential antioxidant and anti-inflammatory properties. Although the exact compound is not described in the provided papers, similar compounds with acetamide groups and thiadiazole moieties have been synthesized and studied for their biological activities.
Synthesis Analysis
The synthesis of related compounds involves the acylation reaction of various amines with acetyl chloride derivatives in a dioxane medium, as seen in the synthesis of 1,3,4-thia(oxa)diazole substituted 2-(2,4-dioxothiazolidine-5-ylidene)-acetamides . Additionally, the reaction of chloroacetamido-thiadiazole with piperidine has been used to synthesize compounds like N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds often includes a thiadiazole ring, which is known for its biological activity. For instance, the structure of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide features a twisted plane between the acetamide and thiadiazole units, with a hypervalent S⋯O interaction indicating a certain degree of molecular stability .
Chemical Reactions Analysis
The chemical reactions involving these compounds typically include interactions that lead to the formation of hydrogen bonds and other non-covalent interactions. For example, in the crystal structure of a related compound, molecules form centrosymmetric dimers via N—H⋯N hydrogen bonds, which are further connected into layers by C—H⋯O interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The antioxidant activity of related compounds has been evaluated in vitro, with some showing significant radical scavenging abilities . For instance, a compound with a 1,3,4-thiadiazole moiety exhibited a radical scavenging ability of 88.9%, which is comparable to that of ascorbic acid . The anti-inflammatory properties of these compounds have also been noted, with several derivatives showing excellent activity .
科学的研究の応用
Synthesis and Insecticidal Assessment
The versatility of thiadiazole derivatives as precursors for synthesizing various heterocycles has been highlighted, with compounds exhibiting significant insecticidal properties against the cotton leafworm, Spodoptera littoralis. This exploration into heterocyclic chemistry emphasizes the potential agricultural applications of such compounds in pest control strategies (Fadda et al., 2017).
Anticancer and Kinase Inhibitory Activities
Research into thiazolyl N-benzyl-substituted acetamide derivatives has uncovered their potential as Src kinase inhibitors with promising anticancer activities. This work demonstrates the therapeutic potential of these compounds in treating various cancers, highlighting the critical role of structure-activity relationships in the development of new cancer treatments (Fallah-Tafti et al., 2011).
Antioxidant Properties
The synthesis of 5-arylazo-2-chloroacetamido thiazole derivatives and their evaluation as antioxidant agents present a novel approach to combating oxidative stress-related diseases. These compounds' efficacy in antioxidant activity, supported by molecular docking studies, suggests their potential as therapeutic agents in managing oxidative stress (Hossan et al., 2020).
Antitumor Evaluation
Further studies on the synthesis and biological evaluation of certain N-substituted-2-amino-1,3,4-thiadiazoles have shown significant antitumor and antioxidant activities. These findings contribute to the ongoing search for new therapeutic agents capable of inhibiting tumor growth and providing antioxidant benefits (Hamama et al., 2013).
Anticholinesterase Activity
Novel acetazolamide condensed 1,4-dihydropyridines have been explored for their anticholinesterase activity, demonstrating potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's. This research underscores the importance of chemical modifications to enhance biological activity and therapeutic efficacy (Babu et al., 2019).
Glutaminase Inhibition for Cancer Therapy
The design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors highlight a novel approach to cancer therapy. By inhibiting glutaminase, these compounds attenuate the growth of cancer cells, offering a promising avenue for developing new anticancer therapies (Shukla et al., 2012).
特性
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5S/c1-9-6-11-12(18(3)25(23,24)17(11)2)7-10(9)16-13(20)8-19-14(21)4-5-15(19)22/h6-7H,4-5,8H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBUQPATGBHBMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)CN3C(=O)CCC3=O)N(S(=O)(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-[2-(4-Pyridinyl)-1-aziranyl]phenyl}-1-ethanone](/img/structure/B2503061.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(piperidin-1-yl)methanone](/img/structure/B2503064.png)
![N-[3-(cyanomethoxy)phenyl]-2,4,5-trimethylfuran-3-carboxamide](/img/structure/B2503071.png)

![(5-fluoropyridin-3-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2503075.png)



![3-[(Dimethylamino)methyl]-4-fluorobenzoic acid](/img/structure/B2503079.png)
![ethyl 2-[(5-{(E)-[4-(acetyloxy)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)sulfanyl]acetate](/img/structure/B2503081.png)
![2-(2-methylphenoxy)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]acetamide](/img/structure/B2503082.png)

![7-benzyl-N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2503084.png)